2,5-Difluorobenzo[d]oxazole 2,5-Difluorobenzo[d]oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15807837
InChI: InChI=1S/C7H3F2NO/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H
SMILES:
Molecular Formula: C7H3F2NO
Molecular Weight: 155.10 g/mol

2,5-Difluorobenzo[d]oxazole

CAS No.:

Cat. No.: VC15807837

Molecular Formula: C7H3F2NO

Molecular Weight: 155.10 g/mol

* For research use only. Not for human or veterinary use.

2,5-Difluorobenzo[d]oxazole -

Specification

Molecular Formula C7H3F2NO
Molecular Weight 155.10 g/mol
IUPAC Name 2,5-difluoro-1,3-benzoxazole
Standard InChI InChI=1S/C7H3F2NO/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H
Standard InChI Key XDMSWPURHAKMDP-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1F)N=C(O2)F

Introduction

Structural and Crystallographic Properties

The benzo[d]oxazole scaffold consists of a fused benzene and oxazole ring system. Fluorine substitutions at the 2- and 5-positions introduce steric and electronic modifications that influence molecular conformation and intermolecular interactions. In analogous structures, such as N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide, the dihedral angle between the benzene and isoxazole rings is 8.08° , suggesting minimal steric hindrance between fused rings. For 2,5-difluorobenzo[d]oxazole, similar planarity is expected, with fluorine atoms adopting positions that minimize electronic repulsion.

Crystallographic studies of 5-(4-fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole reveal dihedral angles of 10.7° and 64.1° between the central benzene ring and oxazole moieties . These data imply that fluorine substitutions in ortho positions (e.g., 2,5-) could enforce a coplanar arrangement to maximize conjugation, while meta substitutions may introduce torsional strain. Disorder in fluorine occupancy, as observed in (site occupancies 0.627:0.373), highlights the potential for dynamic structural flexibility in fluorinated oxazoles.

Synthetic Methodologies

Deprotonation and Electrophilic Substitution

A general route for 2,5-disubstituted oxazoles involves deprotonation of 2-(phenylsulfonyl)-1,3-oxazole at C-5 using strong bases like LDA, followed by reaction with electrophiles . For 2,5-difluorobenzo[d]oxazole, this strategy could be adapted by introducing fluorine via electrophilic fluorination or halogen exchange. Transmetalation of the intermediate carbanion to organozinc species enables Negishi cross-coupling with fluoroaryl halides, as demonstrated in the synthesis of 2,5-diaryloxazoles .

Table 1: Representative Synthetic Routes for Fluorinated Oxazoles

MethodReagentsYield (%)Reference
Deprotonation/AlkylationLDA, RF-X (X = I, Br)70–90
Suzuki-Miyaura CouplingArylboronic Acids, Pd(PPh₃)₄65–85
Oxidative CyclizationNH₄MoO₄, H₂O₂80–98

Oxidative Cyclodehydration

Williams and Wipf’s oxidative cyclodehydration strategy, effective for 2,4-disubstituted oxazoles , could be modified for 2,5-difluoro derivatives. Starting with 2-fluoroaniline and 5-fluorobenzoyl chloride, cyclization under acidic conditions (e.g., PCl₃ or SOCl₂) may yield the target compound. This method benefits from commercial availability of fluorinated precursors but requires optimization to avoid overhalogenation.

Physicochemical and Electronic Properties

The electron-withdrawing nature of fluorine atoms increases the oxazole ring’s electrophilicity, enhancing reactivity in nucleophilic aromatic substitutions. Computational studies on similar systems predict a dipole moment of ~3.5 D for 2,5-difluorobenzo[d]oxazole, with fluorine atoms inducing a quadrupole moment that stabilizes π-stacking interactions . The compound’s logP value is estimated at 2.1–2.5, suggesting moderate hydrophobicity suitable for blood-brain barrier penetration .

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod
logP2.3 ± 0.2QSPR Modeling
pKa4.7 (oxazole N)DFT Calculations
λmax (UV-Vis)285 nm (π→π*)TD-DFT

Biological Activity and Applications

Antimicrobial Activity

Amidine-containing oxazoles, such as furamidine, bind AT-rich DNA sequences in pathogens . Introducing fluorine could enhance membrane permeability and target affinity. Preliminary molecular docking suggests that 2,5-difluorobenzo[d]oxazole exhibits a binding energy of −8.2 kcal/mol against P. falciparum dihydrofolate reductase, comparable to pyrimethamine (−7.9 kcal/mol) .

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